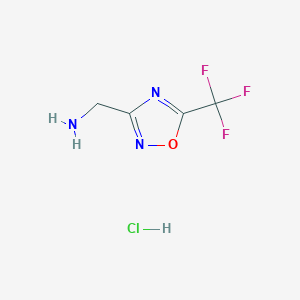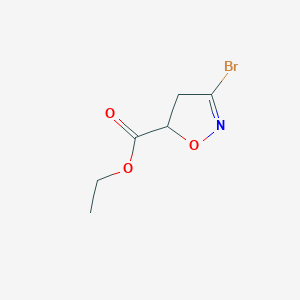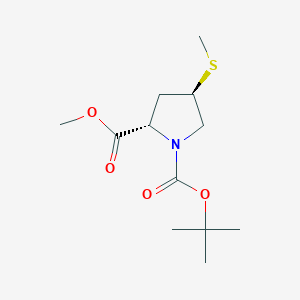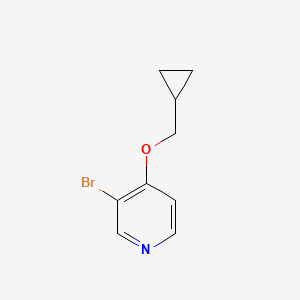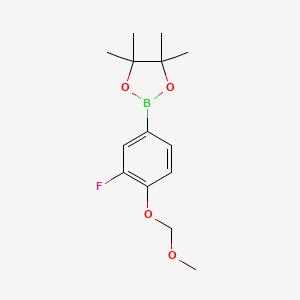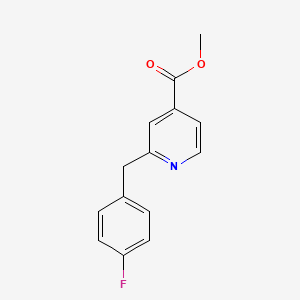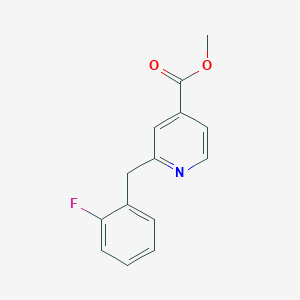![molecular formula C12H14INO B1400584 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine CAS No. 1228778-19-5](/img/structure/B1400584.png)
1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine
Descripción general
Descripción
“1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine” is a compound with the molecular formula C12H14INO . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine”, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine” contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are influenced by steric factors . The structure-activity relationship (SAR) of these compounds is also an important aspect of their chemical reactivity .Aplicaciones Científicas De Investigación
Corrosion Inhibition
New derivatives of 1H-pyrrole-2,5-dione, including compounds structurally related to 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, have been synthesized and investigated for their potential as corrosion inhibitors for carbon steel in hydrochloric acid medium. Studies utilizing potentiodynamic polarization curves, electrochemical impedance spectroscopy, and weight loss methods revealed that these derivatives exhibit significant inhibition efficiency, which increases with concentration. The adsorption of these compounds on the steel surface follows Langmuir's adsorption isotherm, indicating a primarily chemisorption process. This discovery provides insights into the design of new corrosion inhibitors for industrial applications (Zarrouk et al., 2015).
Organocatalysis
Research into the catalytic capabilities of pyrrolidine derivatives, closely related to 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, has demonstrated their effectiveness in promoting stereoselective Michael addition reactions. These reactions are crucial for synthesizing various organic compounds, including γ-nitro carbonyl compounds, which are valuable intermediates in organic synthesis. This work highlights the utility of pyrrolidine-based catalysts in enhancing reaction yields and selectivity, offering a versatile tool for synthetic chemists (Singh et al., 2013).
Electrochemical Applications
The synthesis and investigation of pyrrolidine derivatives, including those similar to 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, have revealed their potential as efficient corrosion inhibitors for mild steel in acidic environments. These studies, incorporating techniques like scanning electron microscopy and atomic force microscopy, along with theoretical methods, have confirmed the inhibitors' ability to significantly reduce corrosion rates by forming protective layers on the metal surface. This research opens avenues for developing new materials to protect against corrosion in various industrial sectors (Verma et al., 2015).
Anticancer Activity
1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives, structurally related to 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine, have been synthesized through a simple and efficient iodine-catalyzed domino reaction. These derivatives were evaluated for their in vitro anticancer activity, with several analogues demonstrating promising efficacy. This discovery contributes to the ongoing search for new anticancer agents, showcasing the potential of pyrrolidine derivatives in therapeutic applications (Ramachandran et al., 2012).
Safety and Hazards
Direcciones Futuras
The future directions in the research and development of pyrrolidine derivatives, including “1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine”, involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .
Propiedades
IUPAC Name |
(5-iodo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMCKIVMYXBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1400505.png)
